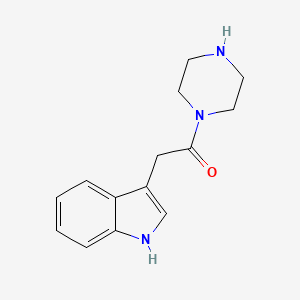
1-(2-Chloroethyl)-2-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-chloroethyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane typically involves the reaction of 2-methylcyclohexanol with thionyl chloride to form 2-chloroethyl-2-methylcyclohexane. This reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of ethyl-substituted cyclohexane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane involves its interaction with cellular DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-2-methylcyclohexane can be compared to other alkylating agents, such as:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Used in chemotherapy, BCNU also forms DNA cross-links but has a different chemical structure.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar in function but with a cyclohexyl group instead of a methyl group.
Chlorambucil: Another alkylating agent used in cancer treatment, with a different mechanism of action.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
Clé InChI |
SOQCGPHKZZVFAN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)


![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)



![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)



